Ferene-S

Description

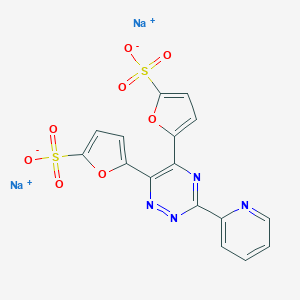

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;5-[3-pyridin-2-yl-6-(5-sulfonatofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4O8S2.2Na/c21-29(22,23)12-6-4-10(27-12)14-15(11-5-7-13(28-11)30(24,25)26)19-20-16(18-14)9-3-1-2-8-17-9;;/h1-8H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLSEFOVPQFJBB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(O3)S(=O)(=O)[O-])C4=CC=C(O4)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8N4Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701000589 | |

| Record name | Disodium 5,5'-[3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl]di(furan-2-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701000589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79551-14-7 | |

| Record name | Ferene-S | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079551147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 5,5'-[3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl]di(furan-2-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701000589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Pyridyl)-5,6-di(2-furyl)-1,2,4-triazine-5',5''-disulfonic acid disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ferene-S: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferene-S, with the systematic name 3-(2-Pyridyl)-5,6-di(2-furyl)-1,2,4-triazine-5′,5′′-disulfonic acid disodium salt, is a highly sensitive and water-soluble chromogenic reagent primarily utilized for the spectrophotometric determination of iron.[1][2][3][4] Its remarkable affinity and specificity for ferrous iron (Fe²⁺), forming a stable, intensely colored blue complex, make it an invaluable tool in diverse research and clinical applications.[1][5][6] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and detailed experimental protocols for the application of Ferene-S in quantifying iron in various biological matrices. While Ferene-S itself is not directly implicated in cellular signaling pathways, its utility in accurately measuring iron levels is crucial for investigating iron-dependent signaling processes, such as ferroptosis and the regulation of iron-sulfur cluster-containing proteins.

Chemical Structure and Identification

Ferene-S is a heterocyclic compound featuring a triazine core substituted with pyridyl and furyl groups, the latter of which are sulfonated to enhance water solubility.

Chemical Structure:

Caption: Chemical structure of Ferene-S.

| Identifier | Value |

| IUPAC Name | disodium;5-[3-pyridin-2-yl-6-(5-sulfonatofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonate |

| Synonyms | 3-(2-Pyridyl)-5,6-di(2-furyl)-1,2,4-triazine-5′,5′′-disulfonic acid disodium salt, Ferene |

| CAS Number | 79551-14-7 |

| Molecular Formula | C₁₆H₈N₄Na₂O₈S₂ |

| Molecular Weight | 494.37 g/mol [1] |

Physicochemical Properties

The physicochemical properties of Ferene-S are crucial for its application in aqueous-based biological assays.

| Property | Value | Reference |

| Appearance | Yellow crystalline powder | [7] |

| Solubility | Water: 50 mg/mL | [8] |

| DMSO: 100 mg/mL (with sonication) | [9] | |

| Ethanol, Methanol | Low to negligible (inferred from structure) | |

| Molar Absorptivity (ε) | 35,194 ± 831 M⁻¹cm⁻¹ at 595 nm (Fe²⁺ complex) | [10] |

| Formation Constant (log K) with Fe²⁺ | 14.9 | [11] |

| Optimal pH for Fe²⁺ Complexation | 3 - 6 | [11] |

| pKa | Data not available |

Role in the Study of Iron-Related Signaling Pathways

Ferene-S is not a direct participant in cellular signaling. Instead, it is a critical analytical tool for quantifying iron, a key element in various signaling pathways. The accurate measurement of cellular and subcellular iron pools using Ferene-S can provide significant insights into the following processes:

-

Ferroptosis: This is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[6][8][12] The Ferene-S assay can be used to monitor the changes in the labile iron pool that are critical for the initiation and execution of ferroptosis.

-

Iron-Sulfur (Fe-S) Cluster Biogenesis: Fe-S clusters are essential cofactors for numerous proteins involved in electron transport, DNA repair, and metabolic regulation.[2][5] The determination of cellular iron content with Ferene-S is fundamental in studies of the intricate machinery of Fe-S cluster assembly and trafficking.

-

Reactive Oxygen Species (ROS) Signaling: The Fenton reaction, which generates highly reactive hydroxyl radicals from hydrogen peroxide and ferrous iron, is a significant source of cellular ROS.[4][13] By quantifying the available ferrous iron, the Ferene-S assay helps in assessing the potential for ROS generation and its impact on signaling cascades.

Experimental Protocols

The following are detailed methodologies for the quantification of iron using Ferene-S in various sample types.

Quantification of Intracellular Iron in Cultured Cells

This protocol is adapted for the measurement of iron in cell lysates.[1][10]

Caption: Workflow for intracellular iron quantification.

Methodology:

-

Cell Harvesting and Lysis:

-

Harvest a known number of cells and wash twice with ice-cold PBS.

-

Lyse the cell pellet with a suitable lysis buffer (e.g., RIPA buffer) on ice.

-

Centrifuge the lysate to pellet cellular debris.

-

-

Iron Release and Reduction:

-

To the supernatant (cell lysate), add an equal volume of a releasing agent (e.g., 1 M HCl) and incubate to release iron from proteins.

-

Add a reducing agent (e.g., 10% ascorbic acid) to reduce Fe³⁺ to Fe²⁺.

-

-

Colorimetric Reaction:

-

Add Ferene-S solution to a final concentration of approximately 1.5 mM.

-

Incubate at room temperature for at least 10 minutes to allow for full color development.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the solution at 593 nm.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of an iron standard (e.g., FeCl₃ or (NH₄)₂Fe(SO₄)₂).

-

Calculate the iron concentration in the sample by comparing its absorbance to the standard curve.

-

Quantification of Iron in Serum or Plasma

This protocol is designed for the determination of total iron in serum or plasma samples.[2][5][6]

Caption: Workflow for serum/plasma iron quantification.

Methodology:

-

Reagent Preparation:

-

Prepare an iron-releasing buffer (e.g., 0.5 M acetate buffer, pH 4.5).

-

Prepare a reducing solution (e.g., 1 M ascorbic acid).

-

Prepare a Ferene-S solution (e.g., 5 mM in water).

-

-

Assay Procedure:

-

In a microplate well or cuvette, mix the serum/plasma sample with the iron-releasing buffer.

-

Add the reducing solution and incubate for 5-10 minutes at room temperature to ensure complete reduction of Fe³⁺.

-

Add the Ferene-S solution and mix.

-

Incubate for a further 10 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 593 nm.

-

Calculate the iron concentration against a standard curve prepared with a certified iron standard.

-

Quantification of Iron in Nanoparticle Suspensions

This protocol is optimized for measuring the iron content in iron oxide nanoparticle suspensions.[1][10][11]

Caption: Workflow for nanoparticle iron quantification.

Methodology:

-

Nanoparticle Digestion:

-

Aliquot a known volume or mass of the nanoparticle suspension.

-

Add a strong acid (e.g., concentrated HCl or HNO₃) to digest the nanoparticles and release the iron.

-

Heat the mixture (e.g., at 60-90°C) until the solution is clear, indicating complete dissolution.

-

-

Neutralization and Reduction:

-

Cool the solution to room temperature.

-

Carefully neutralize the acidic solution with a base (e.g., NaOH) to a pH of approximately 4-5.

-

Add a reducing agent to convert all iron to the ferrous state.

-

-

Colorimetric Analysis:

-

Add the Ferene-S solution and measure the absorbance at 593 nm after color development.

-

-

Calculation:

-

Determine the iron concentration from a standard curve and express it as mass of iron per volume or mass of the original nanoparticle suspension.

-

Conclusion

Ferene-S is a robust and highly sensitive reagent that has become a staple in laboratories studying iron metabolism and related cellular processes. Its well-characterized properties and straightforward application make it an indispensable tool for researchers in cell biology, biochemistry, and drug development. The detailed protocols provided in this guide offer a solid foundation for the accurate and reliable quantification of iron in a variety of research contexts, thereby facilitating a deeper understanding of the critical role of iron in health and disease.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Ferene-S as the chromogen for serum iron determinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. sclavodiagnostics.com [sclavodiagnostics.com]

- 6. biolabo.fr [biolabo.fr]

- 7. fcad.com [fcad.com]

- 8. scribd.com [scribd.com]

- 9. Ferene-S as the chromogen for serum iron determinations. | Semantic Scholar [semanticscholar.org]

- 10. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Colorimetric Iron Quantification Assay [protocols.io]

- 13. biolabo.fr [biolabo.fr]

Ferene-S: A Technical Guide to the Mechanism of Action in Iron Chelation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of Ferene-S as a highly sensitive and specific chromogenic chelator for ferrous iron (Fe²⁺). It provides a comprehensive overview of the underlying chemistry, quantitative performance metrics, and detailed experimental protocols for its application in various research and development settings.

Core Mechanism of Action

Ferene-S, a sulfonated derivative of a triazine, functions as a high-affinity chelator for ferrous iron. The chelation process involves the formation of a stable, intensely colored coordination complex. The fundamental steps of this mechanism are:

-

Reduction of Ferric Iron: In biological and environmental samples, iron often exists in its ferric (Fe³⁺) state. To be chelated by Ferene-S, Fe³⁺ must first be reduced to its ferrous (Fe²⁺) form. This is typically achieved by including a reducing agent, such as ascorbic acid, in the assay buffer.[1][2][3]

-

Chelation by Ferene-S: Three molecules of Ferene-S coordinate with a single ferrous ion (Fe²⁺) in a tridentate fashion. The nitrogen atoms within the triazine and pyridine rings of the Ferene-S molecule donate lone pairs of electrons to form strong coordinate bonds with the ferrous ion. This results in the formation of a stable [Fe(Ferene-S)₃]²⁺ complex.

-

Chromogenic Shift: The formation of the [Fe(Ferene-S)₃]²⁺ complex results in a significant shift in the absorbance spectrum, producing a deep blue color. This color change is the basis for the spectrophotometric quantification of iron. The complex exhibits a maximum absorbance at a wavelength of approximately 593-595 nm.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the Ferene-S iron chelation assay.

Table 1: Spectrophotometric Properties of the Ferene-S-Iron Complex

| Parameter | Value | Reference(s) |

| Maximum Absorbance (λmax) | 593 - 595 nm | [4][5] |

| Molar Absorptivity (ε) | ~35,194 M⁻¹cm⁻¹ | [4] |

| Molar Absorptivity (ε) | > 34,000 M⁻¹cm⁻¹ | [6] |

Table 2: Comparative Analysis with Ferrozine

| Feature | Ferene-S | Ferrozine | Reference(s) |

| Molar Absorptivity (ε) | ~35,194 M⁻¹cm⁻¹ | ~27,626 M⁻¹cm⁻¹ | [4] |

| Sensitivity | Higher | Lower | [3][4] |

| Maximum Absorbance (λmax) | 593 - 595 nm | 560 nm | [4] |

Experimental Protocols

This section outlines a generalized experimental protocol for the quantification of iron using Ferene-S. Specific adaptations may be required depending on the sample matrix.

Reagent Preparation

-

Iron Releasing and Reducing Solution:

-

Acetate Buffer: Prepare a 0.4 M ammonium acetate buffer and adjust the pH to approximately 4.3-4.5.[1][4] This acidic condition facilitates the release of iron from transferrin and other binding proteins.[1][2]

-

Reducing Agent: Dissolve L-ascorbic acid in the acetate buffer to a final concentration of 0.2 M.[4] This solution should be prepared fresh to ensure its reducing capacity.

-

-

Ferene-S Solution:

-

Prepare a stock solution of Ferene-S (e.g., 5 mM) in deionized water.[4]

-

-

Working Solution:

-

Combine the iron releasing and reducing solution with the Ferene-S stock solution. A common final concentration for Ferene-S in the working solution is 5 mM.[4]

-

-

Iron Standard Curve:

-

Prepare a series of iron standards (e.g., using FeCl₃) with concentrations ranging from 0 to 4.0 µg/mL.[4] These standards should be prepared in the same matrix as the samples where possible.

-

Sample Preparation

-

Serum/Plasma: Samples can often be directly added to the working solution.[1][2]

-

Cell Lysates/Tissues: Homogenize samples in an appropriate buffer. For total iron determination, an acid digestion step may be necessary to liberate iron from all cellular components. A typical procedure involves heating the sample in concentrated nitric acid (e.g., 2 hours at 70°C), followed by cooling and neutralization before adding the working solution.[4][7]

-

Iron Oxide Nanoparticles: Samples can be added directly to the working solution for an overnight incubation, or a more rapid acid digestion can be performed.[4]

Assay Procedure

-

Add a defined volume of the prepared sample or iron standard to the working solution.

-

Incubate the mixture at room temperature. For samples where iron is readily available, a short incubation of 5-30 minutes may be sufficient.[1] For more complex matrices like those containing nanoparticles, a longer incubation (e.g., overnight) may be required to ensure complete iron release and chelation.[4]

-

Measure the absorbance of the solution at 593-595 nm using a spectrophotometer or a 96-well plate reader.[4][5]

-

Subtract the absorbance of a reagent blank (working solution without any sample).

-

Determine the iron concentration in the samples by comparing their absorbance to the standard curve.

Mandatory Visualizations

The following diagrams illustrate the key processes in Ferene-S iron chelation.

Caption: Mechanism of Ferene-S iron chelation.

Caption: Experimental workflow for Ferene-S iron assay.

References

- 1. sclavodiagnostics.com [sclavodiagnostics.com]

- 2. biolabo.fr [biolabo.fr]

- 3. bioanalytic.de [bioanalytic.de]

- 4. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. fcad.com [fcad.com]

- 7. researchgate.net [researchgate.net]

The Ferene-S-Iron Complex: A Comprehensive Technical Guide to its Molar Absorptivity and Application in Iron Quantification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molar absorptivity of the Ferene-S-iron complex, a critical parameter for the accurate quantification of iron in biological and pharmaceutical research. Detailed experimental protocols for the colorimetric determination of iron using Ferene-S are presented, alongside a visual representation of the experimental workflow.

Quantitative Data Summary

The molar absorptivity of the Ferene-S-iron(II) complex is a key factor in its sensitivity as a chromogenic reagent for iron determination. The complex exhibits a strong absorbance in the visible spectrum, allowing for precise measurement even at low iron concentrations. A summary of reported molar absorptivity values is presented in the table below.

| Molar Absorptivity (ε) | Wavelength (λmax) | Reference |

| 34,500 L·cm⁻¹·mol⁻¹ | 593 nm | [1] |

| 35,194 ± 831 M⁻¹cm⁻¹ | 595 nm | [2] |

| 35,500 L·mol⁻¹·cm⁻¹ | 593 nm | [3][4] |

Note: M⁻¹cm⁻¹ is equivalent to L·mol⁻¹·cm⁻¹.

The high molar absorptivity of the Ferene-S-iron complex, approximately 28% to 30% higher than that of the more traditional Ferrozine reagent, underscores its superior sensitivity in iron assays.[2][5]

Experimental Protocol: Colorimetric Iron Quantification using Ferene-S

This section details the methodology for the determination of iron concentration using a Ferene-S-based colorimetric assay. The protocol is synthesized from established methods and is suitable for various sample types, including cell lysates and tissue homogenates.[2][6]

1. Principle:

The assay is based on the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) by a reducing agent, typically ascorbic acid. The resulting ferrous ions then react with Ferene-S (3-(2-pyridyl)-5,6-bis(5-sulfo-2-furyl)-1,2,4-triazine, disodium salt) to form a stable, intensely blue-colored complex.[1][7] The absorbance of this complex is directly proportional to the iron concentration in the sample and is measured spectrophotometrically at its maximum absorbance wavelength (λmax) of approximately 593-595 nm.[1][2][3]

2. Reagents and Materials:

-

Ferene-S Solution: Prepare a stock solution of Ferene-S in deionized water.

-

Reducing Agent (Ascorbic Acid Solution): Prepare a fresh solution of L-ascorbic acid in deionized water.

-

Buffer Solution (Ammonium Acetate Buffer): Prepare a buffer solution to maintain the optimal pH for the complex formation (typically pH 4.3-4.5).[2][8]

-

Iron Standard Solution: A certified iron standard (e.g., FeCl₃) of known concentration is required for the preparation of a standard curve.

-

Sample Preparation Reagents: Depending on the sample type, reagents for cell lysis (e.g., RIPA buffer) or tissue homogenization may be necessary.

-

Microplate reader or spectrophotometer

-

96-well plates or cuvettes

3. Preparation of Working Solution:

A working solution should be freshly prepared by combining the Ferene-S solution, ascorbic acid solution, and ammonium acetate buffer. A typical formulation involves creating a solution with final concentrations of 5 mM Ferene-S and 0.2 M L-ascorbic acid in 0.4 M ammonium acetate buffer.[2]

4. Standard Curve Preparation:

-

Prepare a series of iron standards of known concentrations (e.g., 0-10 µg/mL) by diluting the iron standard stock solution with deionized water or the same buffer used for the samples.

-

Add a specific volume of each standard to separate wells of a 96-well plate or to cuvettes.

-

Add the Ferene-S working solution to each well or cuvette.

-

Incubate at room temperature for at least 30 minutes to allow for complete color development. The complex is stable for at least one week.[2]

5. Sample Preparation:

-

Cell Lysates: Lyse cells using an appropriate lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Tissue Homogenates: Homogenize tissue samples in a suitable buffer on ice. Centrifuge the homogenate and collect the supernatant.

-

Add a specific volume of the sample supernatant to the wells of a 96-well plate or to cuvettes.

6. Assay Procedure:

-

Add the Ferene-S working solution to each sample well or cuvette.

-

Incubate the plate or cuvettes at room temperature for at least 30 minutes in the dark.[2] For some samples, a longer incubation time (e.g., ≥20 hours) may be necessary to ensure complete complex formation.[2]

-

Measure the absorbance at 593 nm or 595 nm using a microplate reader or spectrophotometer.[1][2]

7. Data Analysis:

-

Subtract the absorbance of the blank (reagents without iron) from the absorbance readings of the standards and samples.

-

Plot the absorbance of the standards against their corresponding concentrations to generate a standard curve.

-

Determine the iron concentration in the samples by interpolating their absorbance values on the standard curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the Ferene-S colorimetric assay for iron quantification.

Caption: Experimental workflow for the Ferene-S colorimetric iron assay.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fcad.com [fcad.com]

- 5. researchgate.net [researchgate.net]

- 6. Colorimetric Iron Quantification Assay [protocols.io]

- 7. biolabo.fr [biolabo.fr]

- 8. sclavodiagnostics.com [sclavodiagnostics.com]

An In-depth Technical Guide to the Discovery and Development of Ferene-S as a Chromogen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ferene-S, a highly sensitive chromogenic reagent for the determination of iron. The document details its discovery, physicochemical properties, and the established experimental protocols for its use in quantitative assays.

Introduction: The Advent of a Superior Iron Chromogen

Ferene-S, chemically known as 3-(2-pyridyl)-5,6-bis(2-(5-furyl sulfonic acid))-1,2,4-triazine disodium salt, was developed as a more sensitive alternative to existing iron chromogens like Ferrozine.[1][2] Its synthesis involves the sulfonation of 3-(2-pyridyl)-5,6-bis(2-furyl)-1,2,4-triazine, which renders the molecule highly water-soluble.[3] This characteristic makes it exceptionally suitable for analytical applications in aqueous and biological media.[1] The first reported use of Ferene-S for determining serum iron was in 1981 by Higgins, and its utility was further established in subsequent studies.[1]

Ferene-S belongs to a class of compounds known as "ferroins," which are renowned for their capacity to bind with iron in its divalent (Fe²⁺) state.[1] Its key advantage lies in the high molar absorptivity of its iron(II) complex, which is approximately 25-28% higher than that of the Ferrozine-iron(II) complex, allowing for more sensitive measurements.[4][5]

Physicochemical Properties and Reaction Mechanism

Ferene-S reacts rapidly with ferrous iron (Fe²⁺) to form a stable, intensely blue-colored complex.[3][5] The reaction is stoichiometric, with three molecules of Ferene-S chelating one ferrous ion to form a [Fe(Ferene-S)₃]²⁺ complex.[1][6] This complex exhibits a strong absorbance in the visible spectrum, which forms the basis for the spectrophotometric quantification of iron.[7][8]

The reaction proceeds optimally within a pH range of 3 to 8, with a pH of 3 to 6 being ideal for achieving the best results.[3] The color of the complex develops fully within minutes at room temperature and remains stable for at least one hour.[3][9]

Caption: Stoichiometric reaction of Ferrous Iron with Ferene-S.

Quantitative Data Summary

The key quantitative parameters that underscore the efficacy of Ferene-S as a chromogen for iron determination are summarized below.

| Parameter | Value | Reference(s) |

| Chemical Name | 3-(2-pyridyl)-5,6-bis(2-(5-furyl sulfonic acid))-1,2,4-triazine disodium salt | [1][7] |

| Synonym | Ferene | [7][8] |

| CAS Number | 79551-14-7 | [7] |

| Molecular Formula | C₁₆H₈N₄Na₂O₈S₂ | |

| Molecular Weight | 494.37 g/mol | |

| Wavelength of Max Absorbance (λmax) | 593 nm | [1][10] |

| Molar Absorptivity (ε) | 34,500 - 35,500 L·mol⁻¹·cm⁻¹ | [1][11] |

| Stoichiometry (Ferene-S : Fe²⁺) | 3:1 | [1][6] |

| Optimal pH Range | 3 - 8 (best results at 3 - 6) | [3] |

| Conditional Stability Constant (log K) | 14.9 - 16.5 | [3][10][12] |

Detailed Experimental Protocol: Determination of Serum Iron

This protocol outlines the steps for the quantitative determination of iron in human serum or plasma.

4.1. Principle

The assay is based on a three-step process. First, iron is liberated from its carrier protein, transferrin, under acidic conditions. Second, the released ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺) by a reducing agent, typically ascorbic acid. Finally, the Fe²⁺ reacts with Ferene-S to form the intensely colored blue complex, the absorbance of which is proportional to the iron concentration.[5][9]

Caption: Experimental workflow for serum iron determination using Ferene-S.

4.2. Reagents and Materials

-

Iron-Releasing Buffer (Reagent 1): Acetate buffer (pH 4.5) containing a reducing agent such as ascorbic acid.[5][9] Some formulations may also include thiourea to prevent interference from copper ions.[2][13]

-

Chromogen Solution (Reagent 2): An aqueous solution of Ferene-S.

-

Iron Standard: A certified standard solution of iron (e.g., 100 µg/dL).

-

Control Sera: Commercially available control sera with known iron concentrations.

-

Deionized Water

-

Spectrophotometer capable of measuring absorbance at 593 nm (or 600 nm).[9]

-

Pipettes and Test Tubes

4.3. Assay Procedure

-

Preparation: Allow all reagents and samples to reach room temperature.

-

Pipetting: Set up tubes for blank, standards, controls, and unknown samples.

-

Blank: Pipette the specified volume of deionized water.

-

Standard: Pipette the specified volume of Iron Standard solution.

-

Samples/Controls: Pipette the specified volume of serum or plasma.

-

-

Reaction:

-

Add the Iron-Releasing Buffer (Reagent 1) to all tubes. Mix and incubate for approximately 5 minutes at room temperature to ensure the release and reduction of iron.

-

Add the Chromogen Solution (Reagent 2) to all tubes. Mix thoroughly.

-

-

Incubation: Allow the color to develop for at least 5-10 minutes at room temperature. The final color is stable for at least one hour.[9]

-

Measurement: Set the spectrophotometer to 593 nm (or 600 nm) and zero the instrument with the blank. Measure the absorbance of the standards, controls, and samples.

-

Calculation: Calculate the iron concentration of the unknown samples by comparing their absorbance to that of the iron standard.

Iron (µg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

4.4. Interferences

-

Copper: Copper ions can cause a positive interference, but this can be eliminated by adding thiourea to the buffer reagent.[2][13]

-

Bilirubin and Zinc: These have not been observed to have a significant effect on iron measurements with Ferene-S.[2]

-

Hemolysis: Hemolyzed samples will yield falsely elevated results and should be avoided.[5]

Logical Framework for Assay Reliability

The accuracy of the Ferene-S assay is contingent upon the proper function and interaction of its core components and adherence to optimal reaction conditions.

Caption: Logical dependencies for achieving reliable results with the Ferene-S assay.

Conclusion

Ferene-S has established itself as a robust and highly sensitive chromogen for the spectrophotometric determination of iron. Its superior molar absorptivity, water solubility, and the stability of its ferrous iron complex contribute to its widespread use in clinical and research laboratories. By understanding the underlying chemical principles and adhering to validated experimental protocols, researchers and drug development professionals can achieve accurate and reproducible quantification of iron in a variety of biological samples.

References

- 1. researchgate.net [researchgate.net]

- 2. Ferene-S as the chromogen for serum iron determinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioanalytic.de [bioanalytic.de]

- 6. researchgate.net [researchgate.net]

- 7. Powder or crystals | Sigma-Aldrich [sigmaaldrich.com]

- 8. alkalisci.com [alkalisci.com]

- 9. sclavodiagnostics.com [sclavodiagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. fcad.com [fcad.com]

- 12. researchgate.net [researchgate.net]

- 13. Ferene-S as the chromogen for serum iron determinations. | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Ferene-S Principle for Spectrophotometric Iron Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Ferene-S principle for the spectrophotometric determination of iron. Ferene-S is a highly sensitive chromogenic reagent widely utilized for accurate iron quantification in various biological and pharmaceutical matrices. This document outlines the core chemical principles, detailed experimental protocols, and key performance characteristics of the Ferene-S assay, presenting a comprehensive resource for its application in research and development.

Core Principle

The Ferene-S method is a colorimetric assay based on the formation of a stable, intensely colored complex between ferrous iron (Fe²⁺) and the water-soluble chromogen, Ferene-S (3-(2-pyridyl)-5,6-bis(2-(5-furyl sulfonic acid))-1,2,4-triazine). The fundamental principle involves a three-step process that ensures the accurate measurement of total iron content.[1][2][3]

First, iron bound to carrier proteins, such as transferrin in serum or ferritin in tissues, is released under acidic conditions.[1][2][4] This is typically achieved using an acidic buffer, commonly an acetate buffer with a pH around 4.5.[1]

Second, the liberated ferric iron (Fe³⁺) is reduced to its ferrous state (Fe²⁺) by a reducing agent.[1][2][4] Ascorbic acid is the most commonly employed reducing agent in this assay.[1][2][5]

Finally, the resulting ferrous iron reacts with Ferene-S to form a stable, blue-colored complex.[1][3][4] The intensity of the color, which is directly proportional to the iron concentration in the sample, is then measured spectrophotometrically at a wavelength of maximum absorbance (λmax) of approximately 593 nm.[4][6][7] The stoichiometry of this complex is a 1:3 ratio of iron to Ferene-S.[6][8] To prevent interference from other metal ions, particularly copper (Cu²⁺), a chelating agent like thiourea can be included in the reaction mixture.[9][10]

Quantitative Performance Characteristics

The Ferene-S assay is recognized for its high sensitivity and reliability.[5][11][12] Key quantitative parameters are summarized in the table below, providing a basis for comparison and experimental design.

| Parameter | Value | Reference |

| Molar Absorptivity (ε) | 34,500 - 35,500 L·mol⁻¹·cm⁻¹ | [6][7] |

| Wavelength of Maximum Absorbance (λmax) | 593 nm | [4][6][7] |

| Optimal pH Range | 3.0 - 6.0 | [13] |

| Linearity Range | Up to 15 mg/L | [7] |

| Detection Limit | ~2 x 10⁻⁶ M (0.1 µg/mL) | [5][11][12] |

| Complex Stoichiometry (Fe²⁺:Ferene-S) | 1:3 | [6][8] |

Experimental Protocols

The following sections provide detailed methodologies for the spectrophotometric determination of iron using Ferene-S in various sample types.

Iron Determination in Aqueous Solutions (e.g., Standards)

This protocol is suitable for the analysis of iron standards or simple aqueous samples.

Materials:

-

Ferene-S solution (e.g., 5 mM)

-

Ascorbic acid solution (e.g., 0.2 M)

-

Ammonium acetate buffer (e.g., 0.4 M, pH ~4.3)

-

Iron standard solution (e.g., FeCl₃)

-

Spectrophotometer and cuvettes or 96-well plates

Procedure:

-

Preparation of Working Solution: Prepare a fresh working solution by mixing the Ferene-S solution, ascorbic acid solution, and ammonium acetate buffer. A typical formulation is a 1x working solution containing 5 mM Ferene-S and 0.2 M L-ascorbic acid in 0.4 M ammonium acetate buffer.[5]

-

Standard Curve Preparation: Prepare a series of iron standards of known concentrations (e.g., 0-4 µg/mL) by diluting the stock iron standard with deionized water.[5]

-

Reaction Setup: In a suitable vessel (e.g., microcentrifuge tube or well of a 96-well plate), add a defined volume of the iron standard or sample.

-

Addition of Working Solution: Add a larger volume of the working solution to the standard/sample. For instance, mix 100 µL of the sample with 900 µL of the working solution.[12]

-

Incubation: Incubate the mixture at room temperature in the dark. For simple aqueous samples, the color development is rapid, often complete within 30 minutes.[5] For more complex matrices, a longer incubation (e.g., overnight) may be necessary to ensure complete reaction.[5][11][12]

-

Spectrophotometric Measurement: Measure the absorbance of the solutions at 593 nm using a spectrophotometer.[4][7] Use the working solution as a blank.

-

Data Analysis: Plot the absorbance values of the standards against their corresponding concentrations to generate a standard curve. Determine the iron concentration in the unknown samples by interpolating their absorbance values from the standard curve.

Iron Determination in Biological Samples (e.g., Serum, Plasma)

This protocol is adapted for the analysis of iron in biological fluids where iron is protein-bound.

Materials:

-

Same as in 3.1

-

Serum or plasma samples (avoid hemolysis)[1]

-

Acidic buffer (e.g., Acetate buffer, pH 4.5)[1]

Procedure:

-

Sample Collection and Preparation: Collect serum or plasma samples using standard procedures. Avoid using hemolyzed samples as they can give falsely elevated iron levels.[1] Samples can typically be stored for several days at 4°C.[1]

-

Iron Release: In the presence of an acidic buffer (pH 4.5), iron is liberated from transferrin.[1][2] This is often combined with the reduction step in a single reagent.

-

Reaction Setup:

Figure 2. Mono-reagent workflow for serum iron determination. - Two-Reagent Method: In some automated systems, the sample is first mixed with a reagent containing the acidic buffer and reducing agent. After a short incubation, a second reagent containing Ferene-S is added.

-

-

Incubation: Allow the reaction to proceed for a specified time, typically 5-10 minutes at room temperature, for full color development.[1] The final colored complex is stable for at least one hour.[1]

-

Measurement and Calculation: Measure the absorbance at approximately 600 nm and calculate the iron concentration against a standard or calibrator.[1]

Iron Determination in Cells and Tissues

This protocol is designed for quantifying intracellular iron or iron in tissue homogenates.

Materials:

-

Same as in 3.1

-

Cell or tissue samples

-

Phosphate-buffered saline (PBS)

-

Homogenizer (e.g., Dounce homogenizer)

-

Optional: Concentrated nitric acid for digestion

Procedure:

-

Sample Preparation:

-

Cells: Harvest and wash cells with cold PBS.

-

Tissues: Weigh a small amount of tissue (e.g., 10 mg) and wash with cold PBS.[4]

-

-

Homogenization: Homogenize the cell pellet or tissue sample in an appropriate volume of iron assay buffer on ice.[4]

-

Centrifugation: Centrifuge the homogenate to pellet cell debris and transfer the supernatant to a clean tube.[4]

-

Reaction and Measurement: The subsequent steps of adding the Ferene-S working solution, incubation, and spectrophotometric measurement are similar to the protocol for aqueous solutions (Section 3.1). Due to the complexity of the matrix, an overnight incubation is often recommended to ensure complete iron release and complex formation.[5][11][12]

-

Optional Acid Digestion: For samples where iron may be tightly bound or encapsulated (e.g., in iron oxide nanoparticles), a more rigorous digestion step may be necessary.[11][12] This can involve incubating the sample with concentrated nitric acid before neutralization and addition of the Ferene-S working solution.[11][12]

Signaling Pathways and Workflow Diagrams

The following diagrams illustrate the core chemical reaction and a generalized experimental workflow for the Ferene-S assay.

Conclusion

The Ferene-S spectrophotometric method offers a robust, sensitive, and accessible means for the quantification of iron in a wide array of sample types. Its high molar absorptivity and the stability of the resulting colored complex make it a superior choice compared to other chromogenic reagents like Ferrozine.[3][5] By adhering to the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately determine iron concentrations, facilitating advancements in their respective fields. The method's adaptability to both manual and automated platforms further enhances its utility in high-throughput screening and routine analysis.[3]

References

- 1. sclavodiagnostics.com [sclavodiagnostics.com]

- 2. biolabo.fr [biolabo.fr]

- 3. bioanalytic.de [bioanalytic.de]

- 4. Colorimetric Iron Quantification Assay [protocols.io]

- 5. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. Ferene-S as the chromogen for serum iron determinations. | Semantic Scholar [semanticscholar.org]

- 10. Ferene-S as the chromogen for serum iron determinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Unveiling the Chromogenic Power of Ferene-S: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ferene-S, a highly sensitive and water-soluble chromogenic reagent, stands as a cornerstone in the quantitative analysis of iron in biological and pharmaceutical matrices. Its superior chromogenic properties, particularly its high molar absorptivity when complexed with ferrous iron, make it an invaluable tool for researchers and professionals in drug development and related scientific fields. This technical guide provides an in-depth exploration of the core principles governing the chromogenic activity of Ferene-S, detailed experimental protocols for its application, and a clear presentation of its key quantitative characteristics.

Core Principles of Ferene-S in Iron Detection

Ferene-S, chemically known as 3-(2-Pyridyl)-5,6-di(2-furyl)-1,2,4-triazine-5′,5′′-disulfonic acid disodium salt, is a ferroin-type reagent.[1] Its utility in iron quantification is predicated on its ability to form a stable, intensely colored complex with ferrous iron (Fe²⁺). The underlying principle of the assay involves a multi-step process that ensures the specific and sensitive detection of iron.

The process begins with the liberation of ferric iron (Fe³⁺) from its transport protein, transferrin, typically under acidic conditions (pH 4.5).[2][3] Subsequently, a reducing agent, commonly ascorbic acid, is employed to reduce the released ferric iron to its ferrous state (Fe²⁺).[2][4] It is in this ferrous form that iron readily reacts with Ferene-S.[5]

The chelation of ferrous iron by Ferene-S results in the formation of a stable, deep blue colored complex.[3][5] This complex exhibits a strong absorbance in the visible spectrum, with a maximum absorbance typically observed around 593-600 nm.[2][6][7] The intensity of the color produced is directly proportional to the concentration of iron in the sample, forming the basis for spectrophotometric quantification.[2] The reaction stoichiometry reveals that three molecules of Ferene-S chelate one ion of ferrous iron, forming a tris-Ferene-S-iron(II) complex.[5][6]

Quantitative Chromogenic Properties

The efficacy of a chromogenic reagent is defined by several key quantitative parameters. For Ferene-S, these properties underscore its high sensitivity and suitability for iron determination.

| Property | Value | Reference |

| Molar Absorptivity (ε) | 3.55 x 10⁴ L mol⁻¹ cm⁻¹ | [6][7] |

| 35,194 ± 831 M⁻¹ cm⁻¹ | [8] | |

| > 34,000 L mol⁻¹ cm⁻¹ | [9] | |

| Maximum Wavelength (λmax) | 593 nm | [6][7] |

| 595 nm | [3][8] | |

| 600 nm | [2][4][7] | |

| Stoichiometry (Ferene-S:Fe²⁺) | 3:1 | [5][6][10] |

| Conditional Stability Constant (logβ) | 16.5 ± 0.5 | [6][7] |

Experimental Protocols

The following protocols provide a generalized framework for the determination of iron using Ferene-S. It is crucial to note that specific applications may require optimization of these procedures.

Materials and Reagents

-

Ferene-S Reagent: A solution of Ferene-S in a suitable buffer.

-

Reducing Reagent: Typically L-ascorbic acid in an appropriate buffer.[8]

-

Buffer: Acetate buffer (pH 4.5) is commonly used to maintain the optimal pH for the reaction.[2]

-

Iron Standard Solution: A certified standard of known iron concentration for calibration.

-

Thiourea Solution (Optional): To eliminate interference from copper ions.[4][11][12]

-

Spectrophotometer: Capable of measuring absorbance at 593-600 nm.

General Assay Procedure

-

Sample Preparation: Biological samples, such as serum or plasma, are typically used.[2][4] For the determination of intracellular iron from iron oxide nanoparticles, a digestion step with concentrated nitric acid may be required.[8][13]

-

Iron Release and Reduction: The sample is mixed with an acidic buffer (e.g., acetate buffer, pH 4.5) to release iron from transferrin.[2] A reducing agent, such as ascorbic acid, is then added to convert Fe³⁺ to Fe²⁺.[4]

-

Color Development: The Ferene-S reagent is added to the sample. The mixture is incubated for a specified period (e.g., 5-10 minutes) at room temperature to allow for the complete formation of the colored complex.[2][9] The final color is typically stable for at least one hour.[2]

-

Spectrophotometric Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance (λmax), which is typically between 593 nm and 600 nm.[2][6] A reagent blank (containing all reagents except the sample) should also be measured to zero the spectrophotometer.

-

Quantification: The iron concentration in the sample is determined by comparing its absorbance to a calibration curve constructed using iron standards of known concentrations.

Mitigation of Interferences

Copper ions can potentially interfere with the assay by forming a complex with Ferene-S.[11][12] This interference can be effectively eliminated by the addition of thiourea to the reagent mixture.[4][11][12] Bilirubin and zinc have been reported to have no significant effect on the assay.[11][12]

Visualizing the Process

To further elucidate the core mechanisms and workflow, the following diagrams are provided.

References

- 1. scbt.com [scbt.com]

- 2. sclavodiagnostics.com [sclavodiagnostics.com]

- 3. diasys-diagnostics.com [diasys-diagnostics.com]

- 4. biolabo.fr [biolabo.fr]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fcad.com [fcad.com]

- 10. researchgate.net [researchgate.net]

- 11. Ferene-S as the chromogen for serum iron determinations. | Semantic Scholar [semanticscholar.org]

- 12. Ferene-S as the chromogen for serum iron determinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Ferene-S for the Detection of Ferrous Iron (Fe²⁺): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Ferene-S assay for the quantitative determination of ferrous iron (Fe²⁺). It covers the core principles of the method, detailed experimental protocols, and critical data for its application in research and drug development.

Introduction to Ferene-S

Ferene-S, with the chemical name 3-(2-pyridyl)-5,6-bis(2-(5-furyl sulfonic acid))-1,2,4-triazine disodium salt, is a highly sensitive and water-soluble chromogenic reagent used for the spectrophotometric quantification of iron.[1][2] It belongs to a class of pyridyl- and triazine-containing molecules known as "ferroins" due to their strong affinity for binding iron in its divalent state (Fe²⁺).[3][4] The sulfonated nature of Ferene-S makes it particularly suitable for analytical applications in aqueous media, such as biological samples.[3] Its high molar absorptivity makes it one of the most sensitive colorimetric reagents for iron determination, surpassing other common chromogens like Ferrozine.[3][5][6][7]

The fundamental principle of the Ferene-S assay involves the formation of a stable, intensely colored blue complex between Ferene-S and ferrous iron (Fe²⁺).[2][6] In most biological and environmental samples, iron exists predominantly in the ferric state (Fe³⁺), often bound to proteins like transferrin.[6][8] Therefore, the assay protocol typically includes a reduction step to convert Fe³⁺ to Fe²⁺, usually with a reducing agent such as ascorbic acid, and a step to release iron from its carrier proteins, often facilitated by an acidic buffer.[6][8][9] The absorbance of the resulting Fe²⁺-Ferene-S complex is then measured at its maximum wavelength (λmax) to determine the iron concentration.[3][5]

Quantitative Data

The spectrophotometric properties of the Fe²⁺-Ferene-S complex are crucial for accurate iron quantification. The following table summarizes the key quantitative data reported in the literature.

| Parameter | Value | Reference(s) |

| Molar Absorptivity (ε) | 3.45 x 10⁴ L mol⁻¹ cm⁻¹ | [2] |

| 3.55 x 10⁴ L mol⁻¹ cm⁻¹ | [3][7][10] | |

| 3.52 x 10⁴ L mol⁻¹ cm⁻¹ | [5] | |

| Wavelength of Max. Absorbance (λmax) | 593 nm | [2][3][10] |

| 595 nm | [5][11][12] | |

| 600 nm | [8][9][10] | |

| Stoichiometry (Ferene-S:Fe²⁺) | 3:1 | [2][13][14] |

| Optimal pH Range | 2 - 7.5 | [2] |

| Linear Range | Up to 15 mg/L | [2] |

| 1 - 180 µmol/L (5.6 - 1005 µg/dL) | [6] | |

| 8 µM - 400 µM | [15] |

Core Principles and Chemical Reaction

The Ferene-S assay is based on a straightforward chemical reaction. In an acidic environment, protein-bound ferric iron (Fe³⁺) is released. A reducing agent then converts the ferric iron to its ferrous form (Fe²⁺). Subsequently, three molecules of Ferene-S chelate one ion of ferrous iron, forming a stable, colored complex.

Caption: Reaction of Ferene-S with ferrous iron.

Experimental Protocols

The following sections provide detailed methodologies for the Ferene-S assay, adaptable for various sample types.

Reagent Preparation

-

Iron Buffer (e.g., Acetate Buffer): Prepare a buffer solution with a pH between 4 and 5. For example, a 0.4 M ammonium acetate buffer (pH ~4.3) can be used.[5][8]

-

Reducing Solution (e.g., Ascorbic Acid): Prepare a fresh solution of a reducing agent. A common choice is 0.2 M L-ascorbic acid.[5]

-

Ferene-S Solution: Prepare a stock solution of Ferene-S, for example, 5 mM in water.[5] This solution should be protected from light and can be stored at 2-8°C.[8]

-

Working Solution: A combined working solution can be prepared by mixing the buffer, reducing agent, and Ferene-S. For instance, a 1x working solution could contain 5 mM Ferene-S and 0.2 M L-ascorbic acid in 0.4 M ammonium acetate buffer.[5]

-

Iron Standard: A certified iron standard solution is required for calibration. Prepare a series of dilutions from the stock to create a standard curve.

General Experimental Workflow

The general workflow for the Ferene-S assay involves sample preparation, reaction with the chromogen, and subsequent measurement.

Caption: A generalized workflow for iron detection using Ferene-S.

Detailed Assay Protocol (Example for Cellular Iron)

This protocol is adapted from a method for quantifying intracellular iron from iron oxide nanoparticles.[5][11]

-

Sample Preparation:

-

Harvest and wash cells to remove extracellular iron.

-

Lyse the cells using a suitable lysis buffer or through methods like sonication or freeze-thawing.

-

For total iron, an optional acid digestion step (e.g., with concentrated nitric acid) can be performed to ensure complete liberation of iron from nanoparticles or complex matrices.[5][11] If digestion is performed, the sample must be neutralized before proceeding.

-

-

Assay Procedure:

-

Add a specific volume of the cell lysate or digested sample directly to a working solution containing Ferene-S, a reducing agent, and a buffer in a microplate well or a cuvette.[5]

-

Prepare a blank using the same working solution and the sample matrix without the analyte.

-

Prepare a set of iron standards with known concentrations.

-

Incubate the samples, blank, and standards at room temperature in the dark. Incubation time can vary, with some protocols suggesting 20 minutes to overnight for complete color development.[5]

-

Measure the absorbance at the appropriate wavelength (593-600 nm) using a spectrophotometer or a microplate reader.[5][8]

-

-

Calculation:

-

Subtract the absorbance of the blank from the absorbance of the samples and standards.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the iron concentration in the samples by interpolating their absorbance values on the standard curve.

-

The final concentration should be adjusted for any dilution factors used during sample preparation.

-

Potential Interferences and Mitigation

Several substances can potentially interfere with the Ferene-S assay. Understanding and mitigating these interferences is crucial for accurate results.

-

Copper (Cu²⁺): Copper ions can form a complex with Ferene-S, leading to a positive interference.[16][17] This interference can be eliminated by adding thiourea to the reaction mixture, which preferentially chelates copper.[9][12][16]

-

Bilirubin: Studies have shown that bilirubin does not significantly interfere with the Ferene-S assay.[6][16]

-

Zinc (Zn²⁺): Zinc has been reported to have no effect on the assay.[16]

-

Hemolysis: Hemolysis in serum or plasma samples can cause falsely elevated iron levels due to the release of iron from hemoglobin.[6] Therefore, hemolyzed samples should be avoided.

-

Chelating Agents (e.g., EDTA): The presence of strong chelating agents like EDTA in the sample can interfere with the formation of the Fe²⁺-Ferene-S complex, leading to reduced color development.[14][17]

Caption: A logical diagram illustrating the management of common interferences.

Conclusion

The Ferene-S assay is a robust, sensitive, and reliable method for the quantification of ferrous iron in a variety of samples. Its high molar absorptivity and water solubility make it an excellent choice for researchers, scientists, and drug development professionals. By following standardized protocols and being mindful of potential interferences, this assay can provide accurate and reproducible data, contributing to a deeper understanding of the role of iron in biological systems and the development of novel therapeutics. The assay's convenience and cost-effectiveness further enhance its appeal for routine and high-throughput applications.[5][11]

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioanalytic.de [bioanalytic.de]

- 7. fcad.com [fcad.com]

- 8. sclavodiagnostics.com [sclavodiagnostics.com]

- 9. biolabo.fr [biolabo.fr]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. diasys-diagnostics.com [diasys-diagnostics.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. abcam.com [abcam.com]

- 16. Ferene-S as the chromogen for serum iron determinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A systematic evaluation of bathophenanthroline, ferrozine and ferene in an ICSH-based method for the measurement of serum iron - PubMed [pubmed.ncbi.nlm.nih.gov]

preliminary studies using Ferene-S for iron analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of Ferene-S for the quantitative analysis of iron in biological samples. It is designed to equip researchers, scientists, and professionals in drug development with the necessary information to understand and implement this robust colorimetric assay. This document details the core principles of the Ferene-S method, provides detailed experimental protocols, summarizes key quantitative data for easy comparison, and includes visualizations of the experimental workflow.

Principle of the Ferene-S Method

The Ferene-S assay is a sensitive and widely used spectrophotometric method for the determination of iron concentration in various biological fluids, particularly serum and plasma.[1][2][3] The underlying principle involves a three-step chemical reaction that results in the formation of a stable, colored complex, the absorbance of which is directly proportional to the iron concentration in the sample.[1][2]

The reaction sequence is as follows:

-

Release of Iron: In an acidic buffer system (typically around pH 4.5-4.8), ferric iron (Fe³⁺) is dissociated from its carrier protein, transferrin.[1][4]

-

Reduction of Iron: A reducing agent, most commonly ascorbic acid, reduces the released ferric iron (Fe³⁺) to its ferrous state (Fe²⁺).[1][2]

-

Complex Formation: The ferrous iron (Fe²⁺) then reacts with Ferene-S (3-(2-pyridyl)-5,6-bis(2-(5-furylsulfonic acid))-1,2,4-triazine) to form a stable, intensely blue-colored complex.[2][4]

The absorbance of this complex is measured spectrophotometrically at a wavelength of approximately 593-600 nm.[1][2][5] The intensity of the color is directly proportional to the amount of iron present in the sample.[1] To prevent interference from other metal ions, particularly copper, thiourea is often included in the reagent mixture.[2][6][7]

Quantitative Data Summary

The following tables summarize key quantitative parameters of the Ferene-S method for iron analysis, compiled from various sources.

Table 1: Spectrophotometric Properties and Performance Characteristics

| Parameter | Value | Source |

| Molar Absorptivity | 35,194 M⁻¹cm⁻¹ | [8][9] |

| Wavelength of Max. Absorbance (λmax) | 593 - 600 nm | [1][2][5][8] |

| Measurement Range | 5 - 1000 µg/dL | [4] |

| Detection Limit (Mono-Reagent) | ~10.0 µg/dL (for an absorbance of 0.008) | [1] |

| Detection Limit (Two-Reagent) | ~11.0 µg/dL (for an absorbance of 0.026) | [1] |

| Detection Limit (Optimized Assay) | ~2 x 10⁻⁶ M (1 x 10⁻⁷ g/ml sample) | [8][10] |

Table 2: Comparison with Other Iron Analysis Methods

| Method | Key Feature | Comparison with Ferene-S | Source |

| Ferrozine | Commonly used chromogenic iron-chelator. | Ferene-S has a ~28% higher molar absorptivity. | [8][9] |

| ICP-MS | Highly sensitive elemental analysis technique. | Ferene-S assay results are comparable to those obtained by ICP-MS for intracellular iron. | [8] |

Table 3: Normal Serum Iron Ranges

| Population | Range (µg/dL) | Range (µmol/L) | Source |

| Males | 65 - 175 | 11.6 - 31.3 | [1] |

| Females | 50 - 170 | 9.00 - 30.4 | [1] |

It is important to note that each laboratory should establish its own normal range based on its population.[1]

Experimental Protocols

This section provides detailed methodologies for performing the Ferene-S iron assay. Two common protocols are described: a direct method for serum/plasma and a method for intracellular iron quantification from cell lysates.

Protocol for Serum and Plasma Iron Determination

This protocol is adapted from commercially available kits and is suitable for the quantitative determination of iron in human serum and plasma.[1][2]

Reagents:

-

Reagent A (Buffer/Reducer): Acetate buffer (pH 4.5) containing ascorbic acid and thiourea.[1][11]

-

Reagent B (Chromogen): Ferene-S solution.[1]

-

Working Reagent (Monoreagent): Prepared by mixing Reagent A and Reagent B. The exact ratio may vary between kits, a common ratio is 20 volumes of Reagent A to 1 volume of Reagent B.[1]

-

Iron Standard: A solution of known iron concentration for calibration.

Procedure:

-

Sample Preparation: Use unhemolysed serum or heparinized plasma. Avoid anticoagulants such as EDTA, oxalate, or citrate.[2] Samples can be stored for up to 7 days at room temperature or 1 month at 4°C.[1]

-

Assay Procedure (Manual):

-

Bring reagents and samples to room temperature.

-

Pipette the sample, standard, and a reagent blank into respective tubes.

-

Add the Working Reagent to each tube.

-

Mix and incubate for approximately 5-10 minutes at room temperature.[1][2]

-

Measure the absorbance at 600 nm against the reagent blank.[1][2] The final color is typically stable for at least one hour.[1]

-

-

Calculation: The iron concentration is calculated based on the absorbance of the sample compared to the absorbance of the iron standard. For automated analyzers, the results are typically calculated automatically based on a calibration curve.[1]

Protocol for Intracellular Iron Quantification

This protocol is optimized for measuring iron content in cultured cells, particularly after exposure to iron oxide nanoparticles.[8][10]

Reagents:

-

Working Solution: A solution containing 5 mM Ferene-S, 0.2 M L-ascorbic acid in 0.4 M ammonium acetate buffer (pH 4.3).[9]

-

Iron Standards: A series of FeCl₃ standards (e.g., 0-4 µg/ml) for the standard curve.

-

Nitric Acid (Concentrated): For optional sample digestion.

Procedure:

-

Sample Preparation (Cell Lysates):

-

Harvest and wash cells.

-

Cell pellets can be directly processed or stored at -80°C.

-

-

Direct Method (Overnight Incubation):

-

Expedited Method (Acid Digestion):

Visualizations

The following diagrams illustrate the key processes involved in the Ferene-S iron assay.

Caption: Reaction pathway of the Ferene-S iron assay.

Caption: Experimental workflow for serum iron analysis.

Caption: Workflow for intracellular iron quantification.

References

- 1. sclavodiagnostics.com [sclavodiagnostics.com]

- 2. biolabo.fr [biolabo.fr]

- 3. biolabo.fr [biolabo.fr]

- 4. logotech-ise.com [logotech-ise.com]

- 5. Colorimetric Iron Quantification Assay [protocols.io]

- 6. Ferene-S as the chromogen for serum iron determinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ferene-S as the chromogen for serum iron determinations. | Semantic Scholar [semanticscholar.org]

- 8. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. diasys.in [diasys.in]

A Technical Guide to the Ferene-S Colorimetric Assay: Principles and Protocols

For Researchers, Scientists, and Drug Development Professionals

The Ferene-S colorimetric assay is a highly sensitive and reliable method for the quantification of iron in a variety of biological and chemical samples. Its superior molar absorptivity compared to other iron chelators like Ferrozine makes it particularly well-suited for detecting low concentrations of iron, a critical parameter in numerous research, clinical, and pharmaceutical contexts. This guide provides an in-depth overview of the core principles of the Ferene-S assay, detailed experimental protocols, and key performance data.

Core Principles of the Ferene-S Assay

The Ferene-S assay is based on the formation of a stable, intensely colored complex between ferrous iron (Fe²⁺) and the chromogenic agent Ferene-S, which is the disodium salt of 3-(2-pyridyl)-5,6-bis(2-(5-furyl sulfonic acid))-1,2,4-triazine.[1] The fundamental steps of the assay are:

-

Iron Release: In acidic conditions (typically pH 4.5-4.8), ferric iron (Fe³⁺) bound to transport proteins like transferrin is released.[2][3][4]

-

Reduction: A reducing agent, commonly ascorbic acid, is used to reduce the released ferric iron (Fe³⁺) to its ferrous state (Fe²⁺).[2][3][5]

-

Complex Formation: Ferene-S then chelates with the ferrous iron (Fe²⁺) to form a stable, water-soluble, deep blue complex.[1][2]

-

Spectrophotometric Quantification: The intensity of the blue color, which is directly proportional to the iron concentration, is measured spectrophotometrically at a maximum absorbance of approximately 593-600 nm.[2][5][6][7]

The high molar absorptivity of the Fe(II)-Ferene-S complex allows for the sensitive determination of iron concentrations in the sub-microgram per milliliter range.[6]

Key Quantitative Data

The performance characteristics of the Ferene-S assay are summarized in the table below, providing essential parameters for experimental design and data interpretation.

| Parameter | Value | Reference |

| Molar Absorptivity (ε) | ~34,500 - 35,500 L·mol⁻¹·cm⁻¹ | [1][6][8] |

| Maximum Wavelength (λmax) | 593 - 600 nm | [2][5][6] |

| Linear Range | Up to 1000 µg/dL | [3] |

| Detection Limit | ~2 x 10⁻⁶ M (1 x 10⁻⁷ g/ml) | [9] |

Experimental Protocols

The following are detailed methodologies for performing the Ferene-S assay, adaptable for various sample types.

General Protocol for Serum/Plasma Iron Determination

This protocol is a standard procedure for measuring iron in biological fluids.

Materials:

-

Spectrophotometer or microplate reader

-

Cuvettes or 96-well microplates

-

Iron standards (e.g., FeCl₃)

-

Acetate buffer (pH 4.5)

-

Reducing agent solution (e.g., L-ascorbic acid)

-

Ferene-S solution

Procedure:

-

Reagent Preparation: Prepare a working solution containing the acetate buffer, ascorbic acid, and Ferene-S. Some commercial kits provide a ready-to-use monoreagent.

-

Standard Curve: Prepare a series of iron standards with known concentrations (e.g., 0, 2, 4, 6, 8, 10 µg/mL) by diluting a stock iron standard solution.

-

Sample Preparation: If necessary, dilute the serum or plasma sample with deionized water.

-

Reaction:

-

To a cuvette or microplate well, add a specific volume of the sample or standard.

-

Add the Ferene-S working solution. The final color is typically stable for at least one hour.[2]

-

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 5-15 minutes) to allow for complete color development.[1][2]

-

Measurement: Measure the absorbance of the standards and samples at 593-600 nm against a reagent blank (containing all reagents except the iron standard or sample).

-

Calculation: Construct a standard curve by plotting the absorbance of the standards against their corresponding concentrations. Determine the iron concentration in the samples from the standard curve.

Protocol for Intracellular Iron Quantification from Iron Oxide Nanoparticles

This protocol is adapted for measuring iron content in cells treated with iron oxide nanoparticles.[9][11]

Materials:

-

Cell culture reagents

-

Iron oxide nanoparticles

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Concentrated nitric acid (optional)

-

10 N NaOH (optional)

-

Ferene-S working solution (e.g., 5 mM Ferene-S, 0.2 M L-ascorbic acid in 0.4 M ammonium acetate buffer, pH ~4.3)[9]

-

96-well plates

Procedure:

-

Cell Culture and Treatment: Culture cells and treat with iron oxide nanoparticles for the desired time.

-

Cell Harvesting: Harvest the cells, wash with PBS to remove extracellular nanoparticles, and count the cells.

-

Sample Preparation (Direct Method):

-

Lyse the cells.

-

Add the cell lysate directly to the Ferene-S working solution.

-

Incubate at room temperature in the dark for at least 20 hours.[9]

-

-

Sample Preparation (Digestion Method - for expedited results):

-

Measurement: Transfer 300 µL of each sample (in triplicate) to a 96-well plate and measure the absorbance at 595 nm.[9]

-

Quantification: Include a standard curve of FeCl₃ (0–4 µg/ml) in each experiment to determine the iron concentration in the samples.[9]

Signaling Pathway and Logical Relationships

The logical progression of the Ferene-S assay, from sample to result, can be visualized as a clear, sequential process.

Conclusion

The Ferene-S colorimetric assay stands out as a robust, sensitive, and versatile method for iron quantification. Its high molar absorptivity and the stability of the resulting colored complex make it an invaluable tool in diverse fields, from clinical diagnostics to nanotechnology research. By following the detailed protocols and understanding the core principles outlined in this guide, researchers can confidently and accurately measure iron concentrations in their samples, contributing to advancements in their respective areas of study.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. sclavodiagnostics.com [sclavodiagnostics.com]

- 3. logotech-ise.com [logotech-ise.com]

- 4. diasys-diagnostics.com [diasys-diagnostics.com]

- 5. biolabo.fr [biolabo.fr]

- 6. researchgate.net [researchgate.net]

- 7. libios.fr [libios.fr]

- 8. fcad.com [fcad.com]

- 9. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ferene-S as the chromogen for serum iron determinations. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Specificity of Ferene-S for Iron: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the specificity of the chromogenic chelator Ferene-S for the detection of iron, with a particular focus on its application in research and clinical settings. Ferene-S is a highly sensitive and water-soluble reagent widely utilized for the quantitative determination of iron in various biological matrices. Its remarkable specificity for ferrous iron (Fe²⁺) makes it a valuable tool in assays for serum iron, intracellular iron, and in monitoring iron levels in drug development processes.

Core Principles of Ferene-S in Iron Detection

Ferene-S, with the chemical name 3-(2-pyridyl)-5,6-bis(2-(5-furyl sulfonic acid))-1,2,4-triazine, disodium salt, forms a stable, intensely blue-colored complex with ferrous iron (Fe²⁺). The reaction stoichiometry involves three molecules of Ferene-S chelating one ion of Fe²⁺, forming a [Fe(Ferene-S)₃]²⁺ complex. This complex exhibits a maximum absorbance at approximately 593-600 nm, and the intensity of the color is directly proportional to the concentration of iron in the sample.[1][2]

For the determination of total iron, which often exists in the ferric state (Fe³⁺) bound to proteins like transferrin, the assay necessitates a preliminary reduction step.[3] Ascorbic acid is commonly employed as the reducing agent to convert Fe³⁺ to Fe²⁺, which is then readily chelated by Ferene-S. The reaction is typically carried out in an acidic buffer, with a pH range of 3 to 6 being optimal for complex formation.[4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the Ferene-S assay for iron, including its spectrophotometric properties and a comparison with another common iron chelator, Ferrozine.

| Parameter | Value | Reference |

| Molar Absorptivity (ε) | ~35,194 M⁻¹cm⁻¹ | [2] |

| Maximum Wavelength (λmax) | 593 - 600 nm | [5] |

| Stoichiometry (Ferene-S:Fe²⁺) | 3:1 | [4] |

| Optimal pH Range | 3 - 6 | [4] |

| Linearity Range | Up to 1000 µg/dL | [6] |

| Limit of Sensitivity | ~5.0 µg/dL | [6] |

Table 1: Spectrophotometric and Analytical Properties of the Ferene-S Iron Assay. This table highlights the high sensitivity of Ferene-S, as indicated by its high molar absorptivity.

| Feature | Ferene-S | Ferrozine |

| Molar Absorptivity (ε) | ~35,194 M⁻¹cm⁻¹[2] | ~27,626 M⁻¹cm⁻¹[2] |

| Maximum Wavelength (λmax) | 593 - 600 nm[5] | ~562 nm |

| Sensitivity | Higher | Lower |

Table 2: Comparison of Ferene-S and Ferrozine. Ferene-S demonstrates approximately 28% higher molar absorptivity than Ferrozine, rendering it a more sensitive reagent for iron determination.[2]

Interference Profile

The specificity of an analytical method is defined by its ability to measure the analyte of interest accurately in the presence of other components in the sample. While Ferene-S is highly specific for Fe²⁺, certain substances can interfere with the assay.

| Interfering Substance | Tolerance Limit | Notes | Reference |

| Bilirubin | Up to 60 mg/dL | No significant interference observed. | [5] |

| Triglycerides (Lipemia) | Up to 1000 mg/dL | No significant interference observed. | [5] |

| Copper (Cu²⁺) | Up to 200 µg/dL (with masking agent) | Can cause positive interference. Thiourea or thioglycolic acid is used as a masking agent to eliminate this interference. | [5][7] |

| Zinc (Zn²⁺) | Not specified | No effect observed in studies. | [7] |

| Hemolysis | - | Causes increased results due to the release of iron from hemoglobin. Hemolyzed samples should be avoided. | [5] |

Table 3: Interference Profile for the Ferene-S Iron Assay. This table outlines the tolerance of the Ferene-S assay to common endogenous substances and the primary interfering ion, copper.

One study investigating Ferene-S conjugated with silver nanoparticles reported no interference from a wide range of metal ions, including Sb³⁺, Pb²⁺, Ca²⁺, K⁺, Co²⁺, Ba²⁺, V⁵⁺, Cu⁺, Cd²⁺, Hg²⁺, Ni²⁺, Cu²⁺, Fe³⁺, Mg²⁺, Mn²⁺, Al³⁺, and Cr³⁺. While this suggests the high selectivity of the Ferene-S molecule, specific quantitative tolerance limits for the free Ferene-S assay are not widely published for all these ions.

Experimental Protocols

Below are detailed methodologies for the determination of total iron in serum and intracellular iron using Ferene-S.

Determination of Total Iron in Serum

This protocol is a common method for measuring clinically relevant iron levels in blood serum.

1. Reagent Preparation:

-

Iron Releasing Reagent (Acidic Buffer): An acetate buffer with a pH of approximately 4.5.[6] This reagent serves to dissociate iron from transferrin.

-

Iron Reducing Reagent: A solution of ascorbic acid (e.g., 0.5 M).[3] This reduces Fe³⁺ to Fe²⁺.

-

Chromogen Reagent: A solution of Ferene-S (e.g., ≥20 mmol/L).[3]

-

Masking Agent (for copper interference): A solution of thiourea (e.g., 27 mmol/L).[8]

-

Iron Standard: A certified standard solution of iron (e.g., 200 µg/dL) for calibration.[8]

-

Working Solution (can be prepared as a combined reagent): A mixture of the acidic buffer, ascorbic acid, Ferene-S, and thiourea.

2. Assay Procedure: a. Pipette the serum sample, iron standard, and a blank (deionized water) into separate test tubes. b. Add the iron releasing reagent (or the combined working solution) to each tube and mix. c. If not using a combined reagent, add the iron reducing reagent and mix. d. Add the chromogen reagent (and masking agent if separate) and mix thoroughly. e. Incubate the mixture at room temperature for a specified time (e.g., 5-10 minutes) to allow for complete color development. The final color is typically stable for at least one hour.[5] f. Measure the absorbance of the samples, standard, and blank at 600 nm using a spectrophotometer. g. Calculate the iron concentration in the sample by comparing its absorbance to that of the iron standard, after correcting for the blank absorbance.

Determination of Intracellular Iron from Iron Oxide Nanoparticles

This protocol is adapted for measuring iron content within cells, a common requirement in studies involving iron-based nanoparticles.[2]